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Compound of Interest

Compound Name: 2-Carbamoyl-6-nitrobenzoic Acid
CAS No.: 107990-50-1
Cat. No.: B035159
. J

2-Carbamoyl-6-nitrobenzoic acid is a substituted aromatic compound featuring three key
functional groups: a carboxylic acid, a primary amide, and a nitro group. This unique
substitution pattern makes it a valuable intermediate in organic synthesis. Accurate structural
elucidation is paramount for its application in research and development. Spectroscopic
techniques provide a non-destructive and highly informative means of verifying the molecular
structure, identifying functional groups, and assessing the purity of the synthesized compound.
This guide will delve into the core spectroscopic techniques—Infrared (IR), Nuclear Magnetic
Resonance (NMR), and Mass Spectrometry (MS)—elucidating how each provides a unique
piece of the structural puzzle.

Molecular Structure

Caption: Molecular structure of 2-Carbamoyl-6-nitrobenzoic Acid.

Integrated Spectroscopic Workflow

The confirmation of the structure of 2-Carbamoyl-6-nitrobenzoic Acid is not reliant on a
single technique but rather on the convergence of data from multiple analyses. Each method
provides complementary information, and together they create a self-validating system. A
typical workflow involves initial functional group identification with IR, followed by detailed
structural mapping with NMR, and finally, confirmation of molecular weight and formula by MS.
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Caption: Generalized workflow for spectroscopic characterization.

Infrared (IR) Spectroscopy: Functional Group
Fingerprinting

Expertise & Experience: The Causality Behind IR
Analysis

Infrared spectroscopy is an indispensable first-pass analytical technique that identifies the
types of chemical bonds present in a molecule. It operates on the principle that bonds vibrate
at specific, quantized frequencies. When infrared radiation is passed through a sample, energy
is absorbed at frequencies corresponding to these vibrations. For 2-Carbamoyl-6-
nitrobenzoic Acid, the key is to identify the characteristic vibrations of the carboxylic acid,
amide, and nitro functional groups. The presence of strong hydrogen bonding, particularly from
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the carboxylic acid dimer formation and intramolecularly, is expected to broaden certain
absorption bands, a key diagnostic feature.[2]

Data Presentation: Characteristic IR Absorption Bands

The following table summarizes the expected IR absorption bands for 2-Carbamoyl-6-
nitrobenzoic Acid.
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Functional ) .
Vibration Type
Group

Expected
Frequency
Range (cm™?)

Intensity

Notes

Carboxylic Acid O-H Stretch

2500 - 3300

Broad, Strong

The broadness is
due to hydrogen
bonding.[2][3]

Amide N-H Stretch

3180 & 3350

Medium (two
bands)

Primary amides
typically show
two bands for
symmetric and
asymmetric
stretching.[3][4]

Carboxylic Acid C=0 Stretch

1700 - 1725

Strong

Conjugation with
the aromatic ring
may slightly
lower this

frequency.[3]

C=0 Stretch
(Amide 1)

Amide

1630 - 1680

Strong

Lower frequency
than acid C=0
due to

resonance.[5][6]

NO2 Asymmetric
Stretch

Aromatic Nitro

1500 - 1560

Strong

A key indicator of

the nitro group.

[7]

NO2 Symmetric
Stretch

Aromatic Nitro

1345 - 1385

Strong

Complements
the asymmetric
stretch for nitro

group
confirmation.[7]

Aromatic Ring C=C Stretch

1450 - 1600

Medium to Weak

Multiple bands
are expected in

this region.
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Coupled with O-
Carboxylic Acid C-O Stretch 1210 - 1320 Strong H in-plane
bending.[3]

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet
Method)

This protocol describes a standard method for obtaining an IR spectrum of a solid sample.[4]

e Sample Preparation: Grind a small amount (1-2 mg) of 2-Carbamoyl-6-nitrobenzoic Acid
with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using
an agate mortar and pestle until a fine, homogeneous powder is obtained.

o Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10
tons) for several minutes to form a thin, transparent or translucent KBr pellet.

o Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

e Background Scan: Record a background spectrum of the empty sample compartment to
account for atmospheric CO2 and water vapor.

o Sample Scan: Record the spectrum of the sample, typically over a range of 4000-400 cm™1.

[4]

» Data Processing: The instrument software will automatically ratio the sample spectrum
against the background spectrum to produce the final absorbance or transmittance
spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Structural Blueprint

Expertise & Experience: Unveiling the Carbon-Hydrogen
Framework

NMR spectroscopy is the most powerful technique for determining the detailed structure of an
organic molecule in solution. It provides information about the chemical environment,
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connectivity, and number of different types of protons (*H NMR) and carbons (*3C NMR). For
this molecule, we anticipate signals in the aromatic region, as well as distinct signals for the
exchangeable protons of the carboxylic acid and amide groups. The choice of a polar aprotic
solvent like DMSO-ds is crucial, as it can dissolve the compound and slow down the exchange
of the acidic COOH and amide NH2 protons with water, allowing for their observation.[4]

'H NMR Spectroscopy: Predicted Data

The aromatic protons are deshielded by the ring current and further influenced by the electron-
withdrawing effects of the nitro, carbamoyl, and carboxyl groups, shifting them downfield.[8]

Predicted
Chemical Shift  Multiplicity Integration Notes

(6, ppm)

Proton
Assignment

Highly
) deshielded,
-COOH >12 Broad Singlet 1H
exchangeable

proton.

The exact shifts
and coupling
patterns depend

Aromatic H ~7.8-8.5 Multiplet 3H on the complex
interplay of the
three

substituents.

Amide protons
are often non-
Two Broad equivalent and
-CONH:2 ~7.5and ~8.0 _ 2H
Singlets appear as
separate broad

signals.

13C NMR Spectroscopy: Predicted Data
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The 3C NMR spectrum will show eight distinct signals, corresponding to the eight unique
carbon atoms in the molecule. Aromatic carbons typically resonate in the 110-150 ppm range,
while carbonyl carbons are significantly further downfield.[9][10]

. Predicted Chemical Shift
Carbon Assignment Notes

(5, ppm)

Carboxylic acid carbonyl
-COOH ~167

carbon.[11]
-CONH: ~169 Amide carbonyl carbon.
Aromatic carbon attached to
C-COOH ~135 ) )
the carboxylic acid.
Aromatic carbon attached to
C-CONH:2 ~138 ]
the amide.
Aromatic carbon attached to
C-NO:2 ~148 ,
the nitro group.
. Three distinct signals for the
Aromatic C-H ~125-135 )
protonated aromatic carbons.
) Quaternary aromatic carbon
Aromatic C ~130

between the C-H carbons.

Experimental Protocol: NMR Spectroscopy

o Sample Preparation: Accurately weigh approximately 5-10 mg of 2-Carbamoyl-6-
nitrobenzoic Acid and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-
de) in a standard 5 mm NMR tube.

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (o
= 0.00 ppm).

e Instrumentation: Place the NMR tube into the spectrometer's probe.

e Tuning and Shimming: Tune the probe to the appropriate frequencies for *H and 13C. Shim
the magnetic field to achieve optimal homogeneity and resolution.
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e 1H NMR Acquisition: Acquire the *H spectrum using a standard pulse sequence. Typical
parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

e 13C NMR Acquisition: Acquire the 13C spectrum using a proton-decoupled pulse sequence to
ensure each unique carbon appears as a single line. A longer acquisition time is typically
required due to the lower natural abundance of 13C.

o Data Processing: Perform a Fourier transform on the acquired Free Induction Decays (FIDs),
followed by phase correction and baseline correction to obtain the final spectra.

Mass Spectrometry (MS): Molecular Weight and

Fragmentation
Expertise & Experience: Confirming Molecular Identity

Mass spectrometry provides the exact molecular weight of a compound, which is critical for
confirming its molecular formula. In electron ionization (El) MS, the molecule is ionized and
fragmented in a predictable manner. The resulting fragmentation pattern serves as a molecular
fingerprint. For 2-Carbamoyl-6-nitrobenzoic Acid, we expect to see the molecular ion peak
and fragments resulting from the loss of its characteristic functional groups. Aromatic acids are
known to produce significant peaks from the loss of -OH and -COOH, while nitroarenes
commonly lose NO or NO2.[2][12]

Data Presentation: Predicted Mass Spectrometry Data
(EI-MS)
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m/z Value Proposed Fragment Identity
210 [CsHeN20s5]* Molecular lon [M]*
Loss of hydroxyl radical from
193 [M - OHJ* _ _
the carboxylic acid.
192 [M - H20]* Loss of water (ortho effect).
164 [M-NO2]* Loss of the nitro group.
165 [M - COOH]* Loss of the carboxyl group.
Subsequent loss from
148 [M-NO2-0O]*
fragment.
Fragment from loss of multiple
120 [C7HeNO]*
groups.
104 [C7H4O]* Benzene-derived fragment.
76 [CeHa]* Benzyne radical cation.

Experimental Protocol: Electron lonization Mass
Spectrometry (EI-MS)

o Sample Introduction: Introduce a small quantity of the solid sample into the mass
spectrometer, typically via a direct insertion probe.

« lonization: Heat the probe to volatilize the sample into the ion source. Bombard the gaseous
molecules with a high-energy electron beam (typically 70 eV) to induce ionization and
fragmentation.

o Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., a
quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge
(m/z) ratio.

o Detection: The separated ions are detected, and their abundance is recorded.
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e Spectrum Generation: A mass spectrum is generated by plotting the relative abundance of
the ions against their m/z ratio.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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